molecular formula C10H13BrCl2N2 B2493600 (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 2580101-25-1

(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride

Cat. No.: B2493600
CAS No.: 2580101-25-1
M. Wt: 312.03
InChI Key: ADZJTSVFRVGVBD-IECKITTESA-N
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Description

(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[310]hexane;dihydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the bromopyridinyl group: This step involves the bromination of a pyridine derivative followed by its attachment to the bicyclic core.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution might yield a variety of functionalized derivatives.

Scientific Research Applications

(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bicyclic compounds on biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Granisetron: A compound with a similar bicyclic structure used as an antiemetic.

    Piperine: An alkaloid from black pepper with a different mechanism of action but similar structural complexity.

Uniqueness

What sets (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride apart is its specific combination of a bromopyridinyl group and a bicyclic core, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(1R,5R)-1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H/t7-,10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZJTSVFRVGVBD-IECKITTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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